
1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, often using continuous flow techniques and advanced purification methods to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chlorine atoms in the compound can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1,1,1-trifluoropropan-2-one: This compound shares some structural similarities but differs in the position and number of chlorine and trifluoromethyl groups.
1-Chloro-1-(3-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Another similar compound with variations in the trifluoromethyl group positioning.
Uniqueness
Its combination of chlorine and trifluoromethylthio groups makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H7Cl2F3OS |
|---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
1-chloro-1-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3OS/c1-5(16)8(12)6-3-2-4-7(11)9(6)17-10(13,14)15/h2-4,8H,1H3 |
InChI Key |
XYFPKSHGFRPLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)Cl)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
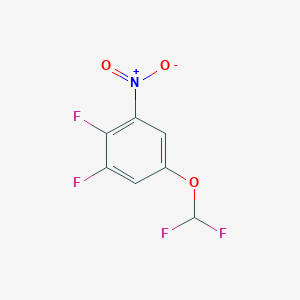
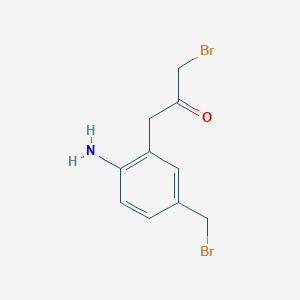
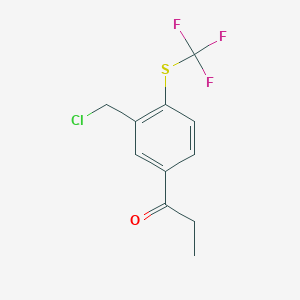

![[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14052108.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14052109.png)

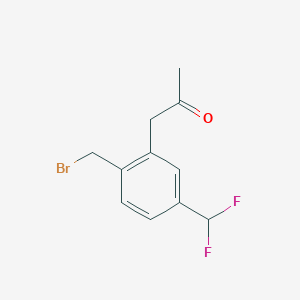

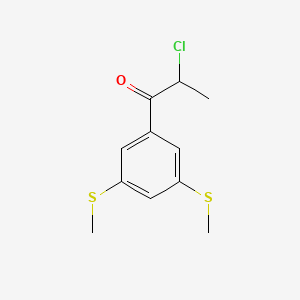
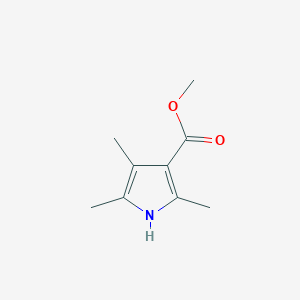
![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
